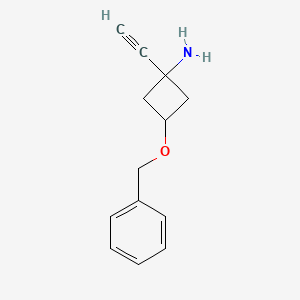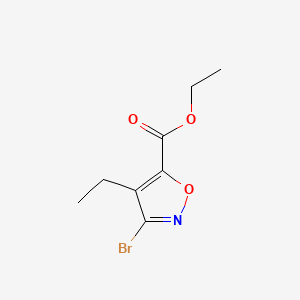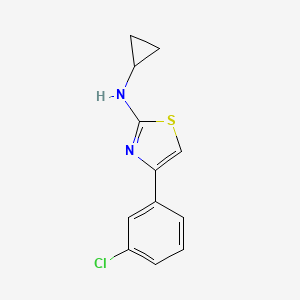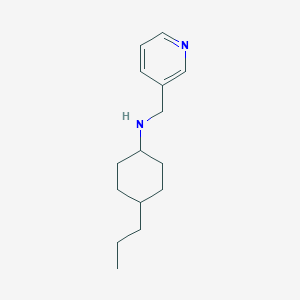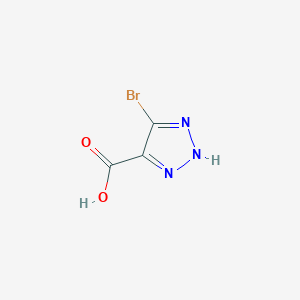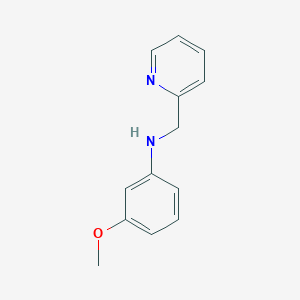
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that belongs to the class of amines This compound features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to an ethanamine backbone, which is further connected to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with 2-(pyrrolidin-1-yl)ethan-1-amine under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to enhance efficiency and yield.
化学反応の分析
Types of Reactions
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced amine or alkane.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways.
類似化合物との比較
Similar Compounds
- n-Benzyl-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(3-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(4-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Uniqueness
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H24N2 |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
N-[(3,4-dimethylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2/c1-13-5-6-15(11-14(13)2)12-16-7-10-17-8-3-4-9-17/h5-6,11,16H,3-4,7-10,12H2,1-2H3 |
InChIキー |
UFYWEIKEFYZHQM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CNCCN2CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


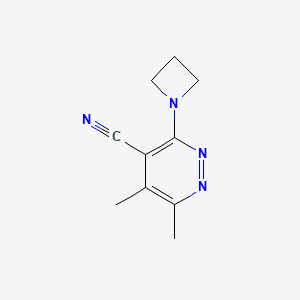
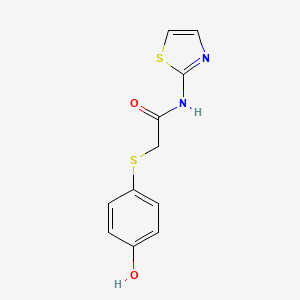
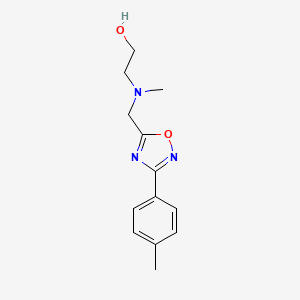
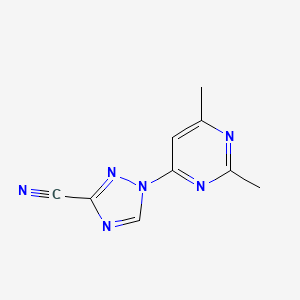
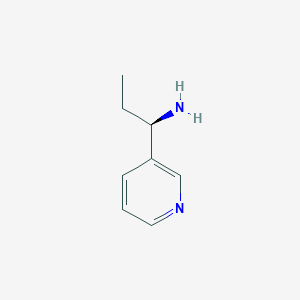
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
